

Check Availability & Pricing

# An In-depth Technical Guide to (+/-)-Enterolactone-13c3

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | (+/-)-Enterolactone-13c3 |           |
| Cat. No.:            | B15287541                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(+/-)-Enterolactone-13c3**, a labeled form of the mammalian lignan enterolactone. This document details its chemical properties, suppliers, biological activity, and relevant experimental protocols, with a focus on its implications for cancer research and cell signaling.

### **Compound Overview**

(+/-)-Enterolactone-13c3 is a stable isotope-labeled version of racemic enterolactone. Enterolactone is a biologically active metabolite formed by the gut microbiota from plant lignan precursors found in foods such as flaxseed, sesame seeds, and whole grains.[1] It has garnered significant interest in the scientific community for its potential health benefits, including anti-cancer properties. The "-13c3" designation indicates that three carbon atoms in the molecule have been replaced with the heavy isotope carbon-13, making it a valuable tool for metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

### **Chemical and Physical Data**

A summary of the key quantitative data for **(+/-)-Enterolactone-13c3** is presented in the table below.



| Property               | Value                                                                                      | Reference |
|------------------------|--------------------------------------------------------------------------------------------|-----------|
| CAS Number             | 918502-72-4                                                                                |           |
| Molecular Formula      | C <sub>15</sub> <sup>13</sup> C <sub>3</sub> H <sub>18</sub> O <sub>4</sub>                |           |
| Molecular Weight       | 301.31 g/mol                                                                               |           |
| Appearance             | Off-White Solid                                                                            |           |
| Storage Conditions     | 2-8°C, Hygroscopic,<br>Refrigerator, Under inert<br>atmosphere                             |           |
| Purity                 | ≥95% (unlabeled)                                                                           | [2]       |
| Solubility (unlabeled) | DMSO: ~30 mg/mL, DMF: ~30 mg/mL, Ethanol: Miscible, Ethanol:PBS (pH 7.2) (1:5): ~100 μg/mL | [2]       |

## **Suppliers**

Several chemical suppliers offer **(+/-)-Enterolactone-13c3** for research purposes. A list of potential suppliers is provided below. Researchers should verify availability and purity specifications directly with the suppliers.

| Supplier                   | Website      |
|----------------------------|--------------|
| Pharmaffiliates            | INVALID-LINK |
| MedChemExpress             | INVALID-LINK |
| CP Lab Safety              | INVALID-LINK |
| Toronto Research Chemicals | INVALID-LINK |

#### **Biological Activity and Signaling Pathways**

Enterolactone has been shown to exert significant biological effects, primarily through the modulation of key cellular signaling pathways. Its anti-cancer properties have been attributed to



its ability to induce cell cycle arrest and apoptosis in cancer cells.

Enterolactone has been demonstrated to inhibit the Insulin-like Growth Factor-1 (IGF-1) receptor signaling pathway, which is critical for the growth and progression of several cancers, including prostate cancer. At nutritionally relevant concentrations (20–60 µmol/L), enterolactone can inhibit the IGF-1-induced activation of the IGF-1R and its downstream effectors, Akt and MAPK/ERK.



Click to download full resolution via product page

Caption: Inhibition of the IGF-1R signaling pathway by (+/-)-Enterolactone.

Enterolactone can also modulate the immune response by acting on the Nuclear Factor-κB (NF-κB) signaling pathway. It has been shown to prevent the degradation of I-κB, thereby



inhibiting the activation of NF- $\kappa$ B. This leads to a decrease in the production of proinflammatory cytokines like TNF- $\alpha$ .



Click to download full resolution via product page

Caption: Modulation of the NF-kB signaling pathway by (+/-)-Enterolactone.

Enterolactone is known to possess weak estrogenic and anti-estrogenic effects and can interact with estrogen receptors. It has been shown to activate the Erk1/2 and PI3K/Akt pathways, which are involved in non-genomic estrogen signaling.[3]





Click to download full resolution via product page

Caption: Estrogenic signaling pathways induced by (+/-)-Enterolactone.

### **Experimental Protocols**

The following are generalized methodologies based on published literature for experiments involving enterolactone. Researchers should optimize these protocols for their specific experimental setup.

For in vitro studies, a stock solution of (+/-)-Enterolactone is typically prepared in an organic solvent.

 Protocol: Dissolve (+/-)-Enterolactone in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 30 mg/mL).[2] Purge the solution with an inert gas to prevent oxidation. For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is recommended not to store aqueous solutions for more than one day.[2]



- Protocol: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of (+/-)Enterolactone (e.g., 20-75 μM).[4] A vehicle control (e.g., DMSO) should be run in parallel.
  The duration of treatment will depend on the specific assay being performed.
- Protocol: After treatment with (+/-)-Enterolactone, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay). Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK). After washing, incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

#### **Safety Information**

- Handling: (+/-)-Enterolactone should be handled in a well-ventilated area, and personal
  protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid inhalation of
  dust and contact with skin and eyes.
- Toxicity: The toxicological properties of (+/-)-Enterolactone-13c3 have not been fully investigated. It should be handled with the same precautions as other laboratory chemicals.
   The unlabeled form, (±)-Enterolactone, is known to cause skin and eye irritation and may cause respiratory irritation.[5]

This technical guide provides a comprehensive overview of **(+/-)-Enterolactone-13c3** for research and drug development professionals. For more detailed information, it is recommended to consult the specific product data sheets from suppliers and the cited scientific literature.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. (±)-Enterolactone analytical standard 78473-71-9 [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (+/-)-Enterolactone-13c3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15287541#enterolactone-13c3-cas-number-and-supplier]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com